molecular formula C26H31F2N3O2 B009670 N-(3-Fluoropropyl)spiroperidol CAS No. 106114-44-7

N-(3-Fluoropropyl)spiroperidol

Cat. No.: B009670
CAS No.: 106114-44-7
M. Wt: 455.5 g/mol
InChI Key: ZTBJFYRPVFYXKB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(3-Fluoropropyl)spiroperidol involves the introduction of a fluoropropyl group to the spiperone molecule. One method involves the reaction of spiperone with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(3-Fluoropropyl)spiroperidol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N-(3-Fluoropropyl)spiroperidol has several scientific research applications:

Mechanism of Action

N-(3-Fluoropropyl)spiroperidol exerts its effects by binding to dopamine receptors in the brain. The fluoropropyl group enhances its binding affinity and selectivity for these receptors. The compound acts as an antagonist, blocking the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of spiperone, which is known to interact with various serotonin and dopamine receptors .

Comparison with Similar Compounds

N-(3-Fluoropropyl)spiroperidol can be compared with other similar compounds such as:

This compound is unique due to its specific fluoropropyl group, which enhances its binding properties and makes it particularly useful for imaging studies.

Properties

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-(3-fluoropropyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31F2N3O2/c27-15-5-17-30-20-31(23-6-2-1-3-7-23)26(25(30)33)13-18-29(19-14-26)16-4-8-24(32)21-9-11-22(28)12-10-21/h1-3,6-7,9-12H,4-5,8,13-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBJFYRPVFYXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCCF)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147524
Record name N-(3-Fluoropropyl)spiroperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106114-44-7
Record name N-(3-Fluoropropyl)spiroperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106114447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Fluoropropyl)spiroperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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